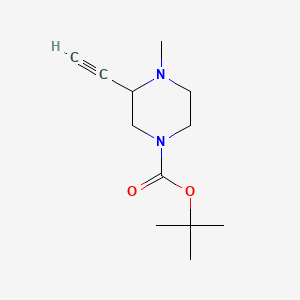
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 4-methylpiperazine-1-carboxylate with an ethynylating agent. One common method includes the use of ethynyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
化学反应分析
Types of Reactions
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
科学研究应用
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Tert-butyl 4-methylpiperazine-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains an ethoxy group instead of an ethynyl group, leading to different chemical properties and reactivity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate: Contains a hydrazino group, which imparts different biological activities.
Uniqueness
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is unique due to the presence of the ethynyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
生物活性
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate (TBEMP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
TBEMP is characterized by the presence of a tert-butyl group, an ethynyl moiety, and a piperazine ring. Its chemical formula is C12H16N2O2, and it possesses unique properties that contribute to its biological activity.
The biological activity of TBEMP is primarily attributed to its interaction with various molecular targets within biological systems. It is known to influence:
- Enzyme Inhibition : TBEMP has been shown to inhibit specific kinases, which are crucial in signaling pathways related to cell growth and proliferation. For instance, studies indicate that derivatives of similar compounds have demonstrated inhibition of the ERK5 pathway, which is involved in cancer cell proliferation .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially affecting neuronal signaling and demonstrating neuroprotective effects .
Antitumor Activity
TBEMP has been evaluated for its antitumor properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | GI50 (μM) | Effect |
|---|---|---|
| HEK293 | 19.6 ± 0.5 | 65-fold greater than ERK5 inhibition |
| A498 (renal carcinoma) | 22.3 ± 1.5 | Effective against renal cancer |
| MDA-MB-231 (breast) | 26.6 ± 1.4 | Notably inhibited growth |
These findings suggest that TBEMP may serve as a lead compound in developing new anticancer therapies .
Neuroprotective Effects
Research indicates that TBEMP may exert protective effects on neuronal cells under stress conditions, such as oxidative stress induced by amyloid-beta (Aβ) peptides. The compound appears to reduce the production of pro-inflammatory cytokines, thereby protecting astrocytes from Aβ-induced toxicity .
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Molecules highlighted the efficacy of TBEMP derivatives in inhibiting tumor cell growth through kinase inhibition pathways . The study utilized various cell lines and reported significant reductions in viability under treatment.
- Neuroprotection : Another investigation focused on the neuroprotective properties of TBEMP against Aβ-induced cytotoxicity in astrocytes. Results showed a marked decrease in TNF-α levels, indicating potential therapeutic applications for neurodegenerative diseases .
- Pharmacokinetics : Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of TBEMP and its derivatives. These studies help establish the therapeutic window and inform dosing regimens for clinical applications.
属性
分子式 |
C12H20N2O2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-6-10-9-14(8-7-13(10)5)11(15)16-12(2,3)4/h1,10H,7-9H2,2-5H3 |
InChI 键 |
DOHZPFAICMDSJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















